molecular formula C19H19NO3 B2834060 N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034250-72-9

N-([2,2'-bifuran]-5-ylmethyl)-2-phenylbutanamide

Cat. No.: B2834060
CAS No.: 2034250-72-9
M. Wt: 309.365
InChI Key: MXUOYDLCCIIZLQ-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a bifuran moiety, which is a structural motif consisting of two furan rings connected at the 2-position, and a phenylbutanamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,2’-bifuran with appropriate amine and acid derivatives. One common method includes the use of furfurylamine and 2,5-furandicarboxylic acid under microwave-assisted conditions. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. The scalability of microwave-assisted synthesis also offers potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-({[2,2’-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide
  • N-({[2,2’-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-phenylbutanamide is unique due to its specific combination of bifuran and phenylbutanamide groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-16(14-7-4-3-5-8-14)19(21)20-13-15-10-11-18(23-15)17-9-6-12-22-17/h3-12,16H,2,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUOYDLCCIIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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